![molecular formula C15H22N2O2 B5696689 N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide](/img/structure/B5696689.png)
N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide, also known as MEP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide acts as a competitive inhibitor of the FAAH enzyme, binding to its active site and preventing the breakdown of endocannabinoids. This inhibition leads to an increase in endocannabinoid levels, which can activate cannabinoid receptors and induce various physiological effects.
Biochemical and Physiological Effects:
Studies have shown that N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide can induce various physiological effects, including pain relief, anti-inflammatory effects, and anxiety relief. These effects are believed to be mediated by the activation of cannabinoid receptors and the subsequent modulation of various signaling pathways.
Advantages and Limitations for Lab Experiments
N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide has several advantages for lab experiments, including its potency and selectivity as a FAAH inhibitor. However, its limited solubility in water can make it challenging to work with, and its potential toxicity at high concentrations requires careful handling.
Future Directions
There are several potential future directions for N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide research, including the development of novel N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide derivatives with improved solubility and potency. Additionally, further studies are needed to explore the potential therapeutic applications of N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide in various disease states, including chronic pain, anxiety disorders, and inflammatory conditions.
In conclusion, N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide is a promising chemical compound with potential therapeutic applications in various fields of research. Its ability to act as a potent and selective inhibitor of the FAAH enzyme makes it an attractive target for drug discovery and development. Further research is needed to explore its full potential and develop novel derivatives with improved properties.
Synthesis Methods
The synthesis of N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide involves the reaction of 3-phenylpropanoic acid with N-(2-aminoethyl)morpholine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide in its pure form.
Scientific Research Applications
N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide has shown potential therapeutic applications in various fields of research, including neuroscience, pharmacology, and drug discovery. Studies have shown that N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide can act as a potent and selective inhibitor of the fatty acid amide hydrolase (FAAH) enzyme, which is responsible for the breakdown of endocannabinoids. This inhibition leads to an increase in endocannabinoid levels, which has been linked to various physiological processes such as pain management, anxiety relief, and anti-inflammatory effects.
properties
IUPAC Name |
N-(2-morpholin-4-ylethyl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c18-15(7-6-14-4-2-1-3-5-14)16-8-9-17-10-12-19-13-11-17/h1-5H,6-13H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSYNHBCTOXANX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(morpholin-4-yl)ethyl]-3-phenylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

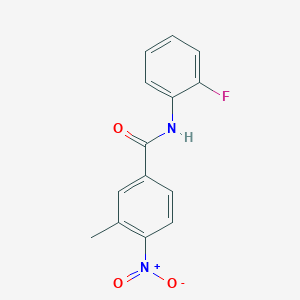
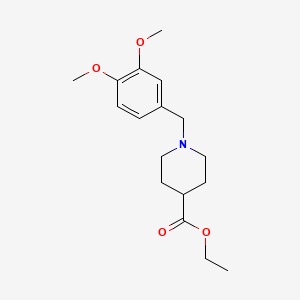
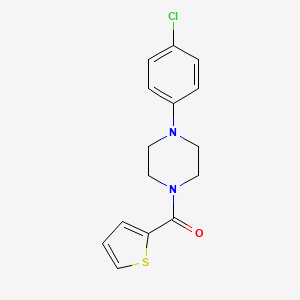
![2-(3-methylphenoxy)-N-[4-(4-methyl-1-piperidinyl)phenyl]acetamide](/img/structure/B5696642.png)
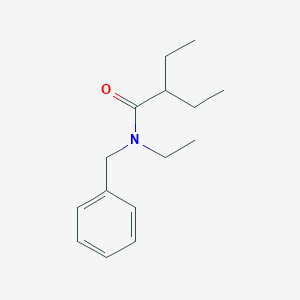
![N-benzyl-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide](/img/structure/B5696660.png)
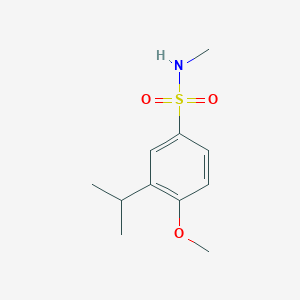
![N-(2-chlorophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5696676.png)


![2-(3-methylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5696690.png)
![N-[2-(dimethylamino)ethyl]-N'-1-naphthylthiourea](/img/structure/B5696700.png)
![4-[(acetyloxy)imino]-3,6,6-trimethylbicyclo[3.1.0]hex-2-ene-2-carbonitrile](/img/structure/B5696712.png)
